molecular formula C10H16ClF2NO2 B6171773 ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2763760-22-9

ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No. B6171773
CAS RN: 2763760-22-9
M. Wt: 255.7
InChI Key:
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Description

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride (EDA-HCl) is a highly potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) subtype of glutamate receptors. This compound is used in many scientific research applications, including studies of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as studies of learning and memory. It is also used in laboratory experiments to study the biochemical and physiological effects of mGluR5 activation.

Scientific Research Applications

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is used in a variety of scientific research applications. It is used to study the role of mGluR5 in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It is also used to study learning and memory processes. In addition, ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has been used to study the effects of mGluR5 activation on synaptic plasticity and neuronal excitability.

Mechanism of Action

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a highly potent and selective agonist of the mGluR5 subtype of glutamate receptors. It binds to the mGluR5 receptor and activates it, resulting in the release of intracellular messenger molecules, such as calcium ions and cyclic adenosine monophosphate (cAMP). This activation of the mGluR5 receptor leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of the mGluR5 receptor by ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride leads to a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, from presynaptic terminals. It also increases the release of GABA, an inhibitory neurotransmitter, from presynaptic terminals. In addition, ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has been shown to increase the expression of genes involved in neuronal plasticity and to modulate the activity of ion channels, such as the NMDA receptor.

Advantages and Limitations for Lab Experiments

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is highly potent and selective for the mGluR5 receptor, making it an ideal tool for studying the effects of mGluR5 activation. It is also easily synthesized and can be stored for long periods of time. However, it is important to note that ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.

Future Directions

The use of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride in scientific research has opened up a variety of possibilities for future directions. For example, it could be used to study the role of mGluR5 in the development of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It could also be used to study the effects of mGluR5 activation on synaptic plasticity and neuronal excitability. Additionally, it could be used to study the effects of mGluR5 activation on learning and memory processes. Finally, it could be used to develop new drugs that target mGluR5 for the treatment of neurological disorders.

Synthesis Methods

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is synthesized from 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid (DFA-COOH) by treatment with hydrochloric acid (HCl). The reaction is carried out in an acidic medium, such as glacial acetic acid, and the product is isolated by filtration. The resulting compound is a white solid that is soluble in water and ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves the reaction of 8,8-difluoro-3-azabicyclo[3.2.1]octan-1-ol with ethyl chloroformate in the presence of a base to form ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "8,8-difluoro-3-azabicyclo[3.2.1]octan-1-ol", "Ethyl chloroformate", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 8,8-difluoro-3-azabicyclo[3.2.1]octan-1-ol is reacted with ethyl chloroformate in the presence of a base to form ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate.", "Step 2: The resulting ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate." ] }

CAS RN

2763760-22-9

Product Name

ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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